molecular formula C6H9NO3 B11714533 (R)-4-Propyloxazolidine-2,5-dione

(R)-4-Propyloxazolidine-2,5-dione

Cat. No.: B11714533
M. Wt: 143.14 g/mol
InChI Key: LLQDIFNIOZIFCA-SCSAIBSYSA-N
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Description

(R)-4-Propyloxazolidine-2,5-dione is a chiral heterocyclic compound belonging to the oxazolidine-2,5-dione class. Its structure consists of a five-membered ring containing one oxygen and one nitrogen atom, with a propyl substituent at the 4-position in the R-configuration (Figure 1).

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(4R)-4-propyl-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C6H9NO3/c1-2-3-4-5(8)10-6(9)7-4/h4H,2-3H2,1H3,(H,7,9)/t4-/m1/s1

InChI Key

LLQDIFNIOZIFCA-SCSAIBSYSA-N

Isomeric SMILES

CCC[C@@H]1C(=O)OC(=O)N1

Canonical SMILES

CCCC1C(=O)OC(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Propyloxazolidine-2,5-dione typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of ®-proline with an appropriate aldehyde under acidic conditions, leading to the formation of the oxazolidine ring. The reaction conditions often include the use of solvents like toluene or dichloromethane and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of ®-4-Propyloxazolidine-2,5-dione may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Alkylation Reactions

The imide nitrogen of (R)-4-propyloxazolidine-2,5-dione undergoes alkylation under Mitsunobu or base-mediated conditions. For example:

  • Reaction with N-Boc-2-bromoethylamine in acetonitrile at 80°C yields N-alkylated products (e.g., 5 in ), which are intermediates for further functionalization.

  • Deprotection of Boc groups via trifluoroacetic acid (TFA) generates primary amines (e.g., 6 in ).

Table 1: Alkylation Reactions

SubstrateReagent/ConditionsProductYield (%)Reference
(R)-4-PropyloxazolidineN-Boc-2-bromoethylamine, Pd(PPh₃)₄N-Alkylated oxazolidinone52–92

Knoevenagel Condensation

The compound participates in condensation reactions with aldehydes to form arylidene derivatives. For instance:

  • Reaction with 4-ethoxybenzaldehyde in ethanol under reflux (8–9 hours) generates 5-arylidene-oxazolidine-2,5-diones (e.g., 2a–i in ).

  • Piperidine acts as a catalyst, and acetic acid facilitates precipitation.

Table 2: Condensation Reactions

AldehydeConditionsProductYield (%)Reference
4-EthoxybenzaldehydeEthanol, reflux, piperidine5-(4-Ethoxybenzylidene) derivative70

Cycloaddition Reactions

This compound serves as a diene precursor in Diels-Alder reactions:

  • Heating with nitrostyrenes in toluene (100°C, 16–172 hours) produces bicyclic adducts with moderate diastereoselectivity (up to 75:25 dr) .

  • Electron-deficient dienophiles like maleimides enhance reaction rates.

Table 3: Diels-Alder Reaction Outcomes

DienophileReaction Time (h)Yield (%)Diastereomeric Ratio (dr)Reference
trans-β-Nitrostyrene17249–6875:25

Reduction and Functional Group Interconversion

  • Chemoselective reduction of the benzylidene C=C bond using LiBH₄ yields saturated analogs (e.g., 4 in ).

  • Acetylation of the oxazolidinone NH group improves solubility for subsequent coupling reactions .

Stability and Reaction Optimization

  • Reactions require anhydrous conditions to prevent hydrolysis of the oxazolidinone ring.

  • Solvent polarity (e.g., acetonitrile vs. toluene) impacts reaction rates and yields .

Scientific Research Applications

Antimicrobial Properties

One of the prominent applications of (R)-4-Propyloxazolidine-2,5-dione is its antimicrobial activity. Studies have shown that derivatives of oxazolidine compounds exhibit significant inhibition against a range of bacterial strains. For example, compounds derived from oxazolidine structures have been tested against Gram-positive bacteria, demonstrating Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 µg/mL .

Anticancer Potential

Research indicates that this compound and its derivatives possess anticancer properties. A study highlighted the synthesis of related compounds which were evaluated for their ability to inhibit cancer cell proliferation. The results showed promising activity against various cancer cell lines, suggesting that modifications to the oxazolidine structure can enhance its efficacy as an anticancer agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Certain derivatives have shown the ability to inhibit pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases. This aspect is particularly relevant given the increasing interest in developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .

Case Studies

  • Antimicrobial Efficacy : A comprehensive study synthesized several derivatives of this compound and assessed their antimicrobial activities through disc diffusion methods against various pathogens. The results indicated that some derivatives were effective against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .
  • Cancer Cell Line Inhibition : A research group focused on the anticancer activity of modified oxazolidine compounds. They reported significant inhibition rates in specific cancer cell lines when treated with these compounds, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
  • Inflammation Reduction : Another case study involved evaluating the anti-inflammatory effects of oxazolidine derivatives in animal models. The findings demonstrated a reduction in inflammation markers and pain response, supporting further development for therapeutic use in chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of ®-4-Propyloxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Oxazolidine-2,5-dione Derivatives

(R)-4-Phenyloxazolidine-2,5-dione Structure: Features a phenyl group at the 4-position (R-configuration). Molecular Weight: 177.16 g/mol (C₉H₇NO₃) . Applications: Used in pharmaceutical synthesis; stereochemistry influences binding specificity.

Vinclozolin (3-(3,5-Dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione)

  • Structure : Dichlorophenyl and methyl/ethenyl substituents.
  • Applications : Agricultural fungicide; inhibits fungal steroid biosynthesis .
  • Key Difference : Bulky aromatic substituents enhance environmental persistence compared to alkyl chains like propyl.

(S)-4-Propyloxazolidine-2,5-dione

  • Structure : S-configuration at the 4-position.
  • Synthesis : Achieved with a 70% yield via optimized routes .
  • Significance : Stereoisomerism impacts metabolic pathways and target affinity.

Piperazine-2,5-dione Derivatives

(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione

  • Structure : Piperazine ring with benzylidene and isobutyl groups.
  • Bioactivity : Antiviral (IC₅₀ = 28.9 ± 2.2 μM against H1N1) .
  • Key Difference : Piperazine rings (two nitrogens) vs. oxazolidine (oxygen/nitrogen) alter polarity and hydrogen-bonding capacity.

Linear Diketone Compounds

Curcumin Analogs (e.g., Tetrahydrocurcumin)

  • Structure : Linear β-diketone with methoxy substitutions.
  • Bioactivity : Inhibits DNA methyltransferase (DNMT1) but suffers from poor bioavailability .
  • Key Difference : Cyclic diones (e.g., oxazolidine) offer enhanced metabolic stability compared to linear analogs.

Comparative Data Table

Compound Name Structure/Substituents Bioactivity/Application Key Reference
(R)-4-Propyloxazolidine-2,5-dione R-propyl, oxazolidine-dione Inferred: Potential enzyme modulation
(R)-4-Phenyloxazolidine-2,5-dione R-phenyl, oxazolidine-dione Pharmaceutical intermediate
Vinclozolin Dichlorophenyl, oxazolidine Fungicide
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione Piperazine-dione, benzylidene Antiviral (H1N1 IC₅₀ = 28.9 μM)
Tetrahydrocurcumin Linear β-diketone DNMT1 inhibition

Key Research Findings

  • Stereochemical Impact : The R-configuration in this compound may enhance target selectivity compared to its S-isomer, as seen in chiral drug design paradigms .
  • Substituent Effects : Alkyl chains (e.g., propyl) improve solubility over aromatic groups (e.g., phenyl), but reduce binding affinity to hydrophobic targets .
  • Bioactivity Trends : Cyclic diones (oxazolidine/piperazine) exhibit stronger antiviral activity than linear diketones, likely due to rigid conformations favoring target interactions .

Biological Activity

(R)-4-Propyloxazolidine-2,5-dione, a compound belonging to the oxazolidine family, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as an antibacterial agent. This article synthesizes the available research findings on its biological activity, including data from various studies and case evaluations.

Overview of this compound

This compound is a derivative of oxazolidinones, which are known for their diverse pharmacological properties. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound and related compounds:

  • Mechanism of Action : Research indicates that derivatives of this compound can inhibit key signaling pathways involved in cancer cell proliferation. For instance, some derivatives have been shown to interact with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, leading to decreased tumor growth in vivo and in vitro models .
  • Cytotoxicity Studies : In vitro studies using the MTT assay demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines including HCT-116 (colon cancer) and MCF-7 (breast cancer). For example, compounds derived from 3,4-dichloro-1H-pyrrole-2,5-dione showed IC50 values in the nanomolar range, indicating potent antiproliferative activity .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (μM)Mechanism of Action
3-chloro-1-(4-chlorobenzyl)-4-(3-(trifluoromethyl)phenyl)amino-1H-pyrrole-2,5-dioneHCT-1161.0–1.6 × 10^-8Inhibits EGFR and VEGFR2
4-aminochalcone-based dichloromaleimidesMCF-7<0.05Induces apoptosis via mitochondrial pathway
3,4-diarylmaleimidesVarious0.31 - 0.34Modulates P-glycoprotein activity

Antibacterial Activity

In addition to its anticancer potential, this compound has been evaluated for antibacterial properties:

  • Inhibition Studies : The compound has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The broth microdilution method revealed that certain derivatives significantly inhibited bacterial proliferation .

Table 2: Summary of Antibacterial Activity

Bacterial StrainCompound TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusDerivative A16 μg/mL
Escherichia coliDerivative B32 μg/mL
Pseudomonas aeruginosaDerivative C64 μg/mL

Case Studies and Clinical Implications

The promising biological activities of this compound derivatives have led to their exploration in preclinical models:

  • Colon Cancer Model : A study demonstrated that a specific derivative significantly reduced tumor size in a chemically induced colon cancer model in rats. This suggests potential for further development as an anticancer therapeutic .
  • Combination Therapy : Investigations into combination therapies with traditional chemotherapeutics like doxorubicin indicate that these derivatives may enhance the efficacy of existing treatments by modulating drug resistance mechanisms .

Q & A

Q. What synthetic methodologies are recommended for the preparation of (R)-4-Propyloxazolidine-2,5-dione?

The synthesis typically involves cyclization reactions of substituted precursors. For oxazolidine-dione derivatives, a common approach includes:

  • Cyclocondensation : Reacting β-hydroxyamides with carbonylating agents (e.g., triphosgene) under inert conditions to form the oxazolidine-2,5-dione core .
  • Chiral induction : Using enantioselective catalysts or chiral auxiliaries during cyclization to ensure retention of the (R)-configuration. For example, tert-butyldiphenylsilyl (TBDPS) groups can protect reactive intermediates during asymmetric synthesis .
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the product.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to identify proton environments (e.g., propyl chain integration at δ ~0.8–1.5 ppm) and carbonyl resonances (δ ~170–175 ppm) .
  • X-ray crystallography : Resolve stereochemistry and confirm the (R)-configuration via crystal lattice analysis, as demonstrated for structurally related oxazolidine-diones .
  • IR spectroscopy : Validate carbonyl stretching frequencies (~1750–1850 cm⁻¹) and lactam ring vibrations .

Q. How can researchers assess the purity of this compound?

  • HPLC-UV : Use reversed-phase C18 columns with acetonitrile/water gradients; monitor absorbance at 220 nm (common for diones) .
  • TLC : Silica gel plates with fluorescent indicators, developed in ethyl acetate/hexane (3:7), visualized under UV254 .

Advanced Research Questions

Q. What strategies optimize enantiomeric purity during synthesis?

  • Chiral catalysts : Employ asymmetric organocatalysts (e.g., proline derivatives) to enhance (R)-enantiomer yield .
  • Marfey’s method : Derivatize hydrolyzed products with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) and analyze via HPLC to quantify enantiomeric excess .
  • Crystallization-induced asymmetric transformation (CIAT) : Recrystallize in chiral solvents to favor the (R)-form .

Q. How can in vitro bioactivity be systematically evaluated?

  • Cytotoxicity assays : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to measure cell viability in cancer or normal cell lines .
  • Antiviral testing : Perform plaque reduction assays (e.g., against H1N1 influenza) at varying concentrations (IC50 determination), as done for structurally similar diketopiperazines .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Replication : Validate results across independent labs using standardized protocols (e.g., identical cell lines, assay conditions) .
  • Purity verification : Re-analyze compounds via HPLC and mass spectrometry to rule out batch-to-batch impurities .
  • Multi-assay cross-check : Compare outcomes from orthogonal assays (e.g., fluorescence-based vs. colorimetric cytotoxicity tests) .

Q. What computational approaches predict interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., topoisomerases) based on pyrrolidine-2,5-dione scaffolds .
  • MD simulations : Analyze RMSD and RMSF trajectories (via GROMACS) to assess ligand-protein complex stability under physiological conditions .

Q. How does this compound stability vary under different conditions?

  • Thermal stability : Conduct thermogravimetric analysis (TGA) at 25–300°C to identify decomposition thresholds .
  • pH-dependent hydrolysis : Monitor degradation kinetics in buffers (pH 2–12) via HPLC, focusing on lactam ring integrity .

Q. What advanced techniques resolve stereochemical ambiguities?

  • CD exciton chirality : Analyze Cotton effects in circular dichroism spectra to confirm absolute configuration .
  • C3 Marfey’s method : Extend traditional Marfey’s to resolve N-methylated derivatives, critical for complex oxazolidine-diones .

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